molecular formula C16H16N2O5S B2999666 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide CAS No. 941931-74-4

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2999666
CAS No.: 941931-74-4
M. Wt: 348.37
InChI Key: VHRJQNKBHDLDIE-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide is an organic compound with a complex structure that includes both ethylsulfonyl and nitrophenyl groups

Preparation Methods

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the nitration of acetanilide to introduce the nitro group. This is followed by the sulfonation of the phenyl ring to attach the ethylsulfonyl group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers.

Mechanism of Action

The mechanism by which 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide include:

    2-(4-methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its reactivity and biological activity.

    2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions with biological targets.

    2-(4-(ethylsulfonyl)phenyl)-N-(3-aminophenyl)acetamide:

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-8-6-12(7-9-15)10-16(19)17-13-4-3-5-14(11-13)18(20)21/h3-9,11H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRJQNKBHDLDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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